molecular formula C5H8N4 B1627592 N-(1H-Pyrazol-3-yl)acetimidamide CAS No. 51247-95-1

N-(1H-Pyrazol-3-yl)acetimidamide

Cat. No.: B1627592
CAS No.: 51247-95-1
M. Wt: 124.14 g/mol
InChI Key: BRRSKCVTYDXQCI-UHFFFAOYSA-N
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Description

N-(1H-Pyrazol-3-yl)acetimidamide is a chemical compound with the molecular formula C5H8N4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Pyrazol-3-yl)acetimidamide typically involves the reaction of pyrazole derivatives with acetimidamide. One common method is the reaction of 3-aminopyrazole with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Pyrazol-3-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-(1H-Pyrazol-3-yl)acetimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(1H-Pyrazol-3-yl)acetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Pyrazol-4-yl)acetimidamide
  • N-(1H-Pyrazol-5-yl)acetimidamide
  • N-(1H-Pyrazol-3-yl)acetamide

Uniqueness

N-(1H-Pyrazol-3-yl)acetimidamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

IUPAC Name

N'-(1H-pyrazol-5-yl)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-4(6)8-5-2-3-7-9-5/h2-3H,1H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRSKCVTYDXQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-Pyrazol-3-yl)acetimidamide
Reactant of Route 2
N-(1H-Pyrazol-3-yl)acetimidamide
Reactant of Route 3
N-(1H-Pyrazol-3-yl)acetimidamide
Reactant of Route 4
N-(1H-Pyrazol-3-yl)acetimidamide
Reactant of Route 5
N-(1H-Pyrazol-3-yl)acetimidamide
Reactant of Route 6
N-(1H-Pyrazol-3-yl)acetimidamide

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